1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine
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Overview
Description
1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine is a complex organic compound with a unique structure that combines a piperidine ring, an imidazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the cyclohexylmethyl group, and the attachment of the piperidine ring. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity, suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent for treating specific diseases.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby affecting biological pathways. Detailed studies would be required to elucidate the exact mechanism, including molecular docking studies, biochemical assays, and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine include other imidazole and piperidine derivatives, such as:
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Various substituted imidazoles and piperidines
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. This uniqueness could make it particularly valuable for specific applications where other compounds fall short.
Properties
IUPAC Name |
1-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O3S/c1-25-15-17-9-6-10-21(12-17)14-18-11-20-19(26(2,23)24)22(18)13-16-7-4-3-5-8-16/h11,16-17H,3-10,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJKWDKAPOAUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)CC2=CN=C(N2CC3CCCCC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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